Product packaging for Rhenium(Cat. No.:CAS No. 7440-15-5)

Rhenium

Cat. No.: B1218776
CAS No.: 7440-15-5
M. Wt: 186.21 g/mol
InChI Key: WUAPFZMCVAUBPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Rhenium (Re) is a rare, silvery-white transition metal with atomic number 75, known for its exceptional physical properties, including one of the highest melting points of all elements at 3186 °C and a density of 21.02 g/cm³ . This combination of high melting point, strength at elevated temperatures, and good ductility makes it a critical material in advanced research and industrial applications . A primary research and application area for this compound is in high-temperature superalloys , particularly in nickel-based single-crystal alloys used in the hot sections of jet engines and gas turbines . The addition of this compound, typically between 2% to 6%, produces the "this compound effect," significantly enhancing the alloy's high-temperature strength, creep resistance, and service life, which allows engines to operate at higher efficiencies . In catalysis , this compound is widely employed, especially in the petroleum industry. This compound-platinum catalysts are crucial for catalytic reforming processes, converting naphtha into high-octane gasoline . These catalysts offer improved stability and resistance to poisoning compared to traditional formulations . This compound's radioactive isotopes, this compound-186 and this compound-188 , are of significant interest in nuclear medicine and therapeutic research . This compound-188, a high-energy beta-emitter with a short 16.9-hour half-life, is used in targeted radionuclide therapy for conditions like liver cancer and bone metastases . Its chemical similarity to Technetium-99m allows for the development of matched "theranostic" pairs for diagnosis and therapy . Furthermore, various this compound complexes (e.g., tricarbonyl complexes) are under preclinical investigation as potential anticancer agents due to their phototoxicity and ability to induce oxidative stress in cancer cells . Additional research applications include its use in high-temperature thermocouples capable of measuring up to 2200°C, electrical contacts for wear resistance, and as a component in radiation shielding for nuclear research . This product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Re B1218776 Rhenium CAS No. 7440-15-5

Properties

IUPAC Name

rhenium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Re
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUAPFZMCVAUBPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Re]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Re
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9064685
Record name Rhenium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9064685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.207 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Other Solid, Black to silver-grey solid; [Merck Index], Liquid
Record name Rhenium
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Rhenium
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8683
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Rhenium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013719
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

7440-15-5, 22541-28-2
Record name Rhenium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7440-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rhenium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rhenium, ion(Re7 )
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022541282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rhenium
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Rhenium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9064685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Rhenium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.294
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RHENIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YHU292INY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Rhenium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013719
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Rhenium is often compared with other transition metals such as tungsten and osmium:

Comparison with Similar Compounds

Table 2: Oxidation States of Group 7 Elements

Element Common Oxidation States Notable Compounds
Mn (Z=25) +2, +4, +6, +7 MnO₂, KMnO₄
Tc (Z=43) +4, +7 TcO₄⁻, [Tc(CO)₃(H₂O)₃]⁺
Re (Z=75) +4, +6, +7 ReO₄⁻, ReS₂, [Re₂Cl₈]²⁻
  • Redox Behavior : Re’s higher atomic mass and relativistic effects stabilize higher oxidation states compared to Mn. For example, Re₂O₇ is more stable than Mn₂O₇ .
  • Catalytic Applications : Re-based catalysts (e.g., Re₂O₇/Al₂O₃) outperform Mn analogs in dehydrogenation reactions due to superior thermal stability .

Table 3: Anticancer Activity of Re Compounds vs. Cisplatin

Compound Type Mechanism of Action Cytotoxicity (IC₅₀) Unique Features
Cisplatin (Pt) DNA cross-linking ~1–10 µM Nephrotoxicity, resistance
Tricarbonyl Re Mitochondrial targeting ~5–50 µM Low systemic toxicity
Dithis compound Cluster (Re₁) Re-Re quadruple bond enhances cisplatin Synergistic effect Stabilizes RBCs in vivo
  • Fluorescent Re Compounds: Novel pentylcarbanato Re complexes (PC1–PC6) exhibit fluorescence, enabling real-time tracking in biological systems—a feature absent in Pt/Ru drugs .

Comparison with Molybdenum and Tungsten Sulfides

This compound sulfides (Re₂S₇, ReS₂) differ structurally and functionally from MoS₂ and WS₂:

Table 4: Sulfide Compounds of Re, Mo, and W

Compound Structure Thermal Stability Applications
Re₂S₇ Amorphous Decomposes to Re₂O₇ at ~300°C Catalyst precursor
ReS₂ Layered Stable in air up to 400°C Semiconductor devices
MoS₂ Hexagonal layers Stable up to 1,600°C Lubricants, catalysis
  • Reactivity : Re₂S₇ precipitates quantitatively with Na₂S₂O₃ and HReO₄, whereas MoS₂ forms via direct elemental reaction .

Unique Features of this compound Compounds

  • Metal-Metal Bonds : Re-Re quadruple bonds (e.g., in [Re₂Cl₈]²⁻) are historically significant and more common than in other transition metals, contributing to catalytic and anticancer activity .
  • High-Temperature Performance : Re alloys (e.g., Ni-Re) retain strength at >1,000°C, outperforming Mo- and W-based materials in jet engines .

Biological Activity

Rhenium (Re) is a rare transition metal that has garnered attention for its potential biological applications, particularly in cancer therapy and antimicrobial activity. This article explores the biological activity of this compound, focusing on its complexes, mechanisms of action, and therapeutic implications based on recent research findings.

This compound Complexes and Anticancer Activity

This compound complexes, especially those with tricarbonyl and dicarbonyl configurations, have shown promising anticancer properties. Various studies have reported their cytotoxic effects against different cancer cell lines.

Key Findings:

  • Cytotoxicity : this compound complexes exhibit significant cytotoxicity towards cancer cells such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). For instance, the complex Re29 demonstrated an IC50 value of 7.5 μM against HeLa cells, outperforming cisplatin in efficacy by 6.2-fold .
  • Mechanisms of Action : The anticancer activity of this compound complexes is attributed to several mechanisms:
    • Induction of reactive oxygen species (ROS) which leads to oxidative stress and apoptosis.
    • Inhibition of mitochondrial respiration and depletion of ATP levels.
    • Direct interaction with DNA and proteins, potentially affecting cellular signaling pathways .

Table 1: Anticancer Activity of Selected this compound Complexes

ComplexCancer Cell LineIC50 (μM)Mechanism of Action
Re21cA5496.0ROS elevation, mitochondrial damage
Re29HeLa7.5DNA interaction, caspase-dependent apoptosis
TRIP-1aVarious2.0-5.0ER stress induction, unfolded protein response

Antimicrobial Properties

This compound complexes are also being evaluated for their antimicrobial properties. Research indicates that certain this compound compounds exhibit low toxicity while effectively combating bacterial strains.

Key Findings:

  • Antimicrobial Activity : The fac-[Re(CO)3]+ core has shown high effectiveness against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .
  • Mechanism : The antimicrobial action is hypothesized to involve interaction with bacterial membrane lipids, enhancing the permeability of the bacterial cell wall .

Case Studies

  • Cytotoxicity Evaluation : A study evaluated various this compound dicarbonyl complexes against three cancer cell lines and one healthy cell line (HEK293). It was found that while some complexes showed selective toxicity towards cancer cells, others were equally toxic to healthy cells, necessitating further optimization for therapeutic use .
  • In Vivo Studies : Research involving a tricarbonyl this compound complex demonstrated potent anticancer effects in vivo, inducing apoptosis through increased endoplasmic reticulum stress. This study underscores the importance of understanding the biological behavior of this compound compounds in living organisms .

Preparation Methods

Process Overview

  • Ammonium perrhenate reduction :

    • Step 1 : Heating at 573–623 K (300–350°C) under hydrogen gas (H₂) to decompose NH₄ReO₄ into ReO₂ and NH₃.

    • Step 2 : Further reduction at 1073–1223 K (800–950°C) to produce this compound metal powder.

    • Purity : Achieves >99.99% purity with submicron particle sizes (<2.5 μm).

  • Potassium perrhenate reduction :

    • Step 1 : Heating at 773–823 K (500–550°C) under H₂.

    • Step 2 : Final reduction at 1173–1273 K (900–1000°C).

    • Challenges : Residual potassium impurities (~0.1–0.4%) necessitate acid washing.

ParameterAmmonium Perrhenate ReductionPotassium Perrhenate Reduction
First Reduction Temp573–623 K (300–350°C)773–823 K (500–550°C)
Second Reduction Temp1073–1223 K (800–950°C)1173–1273 K (900–1000°C)
Purity Achieved>99.99%~99% (with K impurities)
Source

Solvent Extraction Techniques

Solvent extraction enables this compound recovery from acidic solutions, particularly in molybdenum concentrates or secondary materials.

Trialkylbenzylammonium Chloride (TABAC)

TABAC in kerosene demonstrates high selectivity for ReO₄⁻ over MoO₄²⁻ and WO₄²⁻:

  • Extraction efficiency : >99% in H₂SO₄ (0.1–3 M) and HCl (0.1–3 M), but <30% in HNO₃.

  • Optimal conditions : 10⁻² M TABAC in kerosene, pH 2–7.

  • Separation coefficients :

    • Re/Mo : 66.8 (H₂SO₄)

    • Re/W : 55.8 (H₂SO₄).

Acid TypeExtractant (Concentration)Extraction Efficiency (%)Separation Coefficient (Re/Mo)
H₂SO₄ (0.1–3M)TABAC (10⁻² M)>9966.8
HCl (0.1–3M)TABAC (10⁻² M)>99N/A
HNO₃ (0.1–3M)TABAC (10⁻² M)<30N/A
H₂SO₄ (0.1–1M)TAA>9955.8 (Re/W)
Source

Quaternary Ammonium Compounds

Quaternary amines (e.g., Aliquat 336) and decyl alcohol in kerosene extract ReO₄⁻ via anion exchange:

  • Efficiency : ~94.5% in primary passes, decreasing to ~85% upon recycle due to impurities.

  • Stripping agents : 4N HNO₃ or NH₄SCN recovers NH₄ReO₄.

Recovery from Secondary Materials

Lead Sludge and Copper Byproducts

This compound is extracted from lead sludge via oxidative leaching:

  • Reagents : Sodium peroxocarbonate (Na₂CO₃·1.5H₂O₂) at 5% consumption.

  • Parameters : 70°C, 30–60 min, S:L = 1:3, achieving 95–97% extraction.

Molybdenum Concentrates

This compound is recovered during molybdenum processing:

  • Roasting : Molybdenite concentrates are roasted to volatilize Re as Re₂O₇, scrubbed into H₂SO₄, and precipitated as NH₄ReO₄.

  • Yield : ~70% Re recovery from flue gases.

Spent Catalysts and Alloys

  • Pt-Re catalysts : Roasting, acid leaching, and ion exchange yield NH₄ReO₄ (>99.99% purity).

  • W-Re/Mo-Re alloys : Chlorination at 600–800°C converts Re to ReCl₅, hydrolyzed to ReO₂ and purified via H₂ reduction.

Halide Thermal Dissociation

This compound pentachloride (ReCl₅) is hydrolyzed to ReO₂:

  • Chlorination : Re metal reacted with Cl₂ at 750°C to form ReCl₅.

  • Hydrolysis : ReCl₅ dissolved in cold water yields ReO₂ precipitate, filtered and dried.

  • Purity : Requires rigorous purification due to residual Cl⁻.

Electrolysis and Other Methods

Limited data exists on electrolysis, but emerging methods include:

  • Electrochemical deposition : Experimental trials for ReO₂ or metallic Re, though scalability remains unproven.

Global Production and Market Trends

Metric20182019202020212022
Mine Production (kg) 8,2208,3608,8309,2908,870
Apparent Consumption (kg) 47,60052,60034,00031,20029,500
World Production (kg) 55,20055,80059,30059,50055,100
Source

Q & A

Q. How can researchers address batch-to-batch variability in this compound isotope enrichment studies?

  • Methodology : Implement internal standards (e.g., ¹⁸⁷Re-spiked solutions) for ICP-MS calibration. Use nested ANOVA to isolate variability sources (e.g., instrumental vs. procedural) .

Literature & Theoretical Integration

Q. What systematic review strategies identify knowledge gaps in this compound’s bioinorganic applications?

  • Methodology : Conduct PRISMA-guided meta-analyses of cytotoxicity and biodistribution studies. Prioritize studies with harmonized protocols (e.g., ISO 10993-5 for biocompatibility) .

Q. How can density functional theory (DFT) be parameterized for this compound-ligand bond dissociation studies?

  • Methodology : Benchmark hybrid functionals (e.g., B3LYP vs. M06-L) against experimental bond enthalpies. Include relativistic corrections for heavy-atom effects .

Key Methodological Considerations

  • Feasibility : Align questions with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
  • Reproducibility : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for datasets .
  • Complexity : Avoid binary (yes/no) questions; instead, focus on mechanistic or comparative analyses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.